PhotoClick Cholesterol falls under the category of photoactivatable lipids. These compounds are utilized in biochemical assays to study lipid-protein interactions and their effects on cellular functions. They are particularly valuable in the fields of lipidomics and proteomics, where understanding these interactions is crucial for elucidating cellular mechanisms .
The synthesis of PhotoClick Cholesterol involves several key steps to introduce the diazirine group into the cholesterol structure. The synthetic pathway typically includes:
The detailed synthesis protocol has been documented by researchers, highlighting specific reagents and conditions used throughout the process .
The improved version of PhotoClick Cholesterol, known as 6,6'-Azi-25-ethinylcholesterol, features enhanced reactivity and stability. This compound can be integrated into cellular membranes and interact with proteins in their native environments, facilitating real-time studies of cholesterol dynamics within cells .
PhotoClick Cholesterol retains the core structure of cholesterol but includes a diazirine group that enables its photoreactive properties. The structural formula can be represented as follows:
The molecular weight of PhotoClick Cholesterol is approximately 393.67 g/mol. The compound's structural integrity allows it to integrate into lipid bilayers similarly to natural cholesterol, maintaining membrane fluidity while providing reactive sites for labeling proteins .
Upon exposure to UV light, the diazirine group decomposes to form a highly reactive carbene. This carbene can react with various nucleophilic side chains of amino acids (such as lysine or cysteine) present in nearby proteins, resulting in covalent bonding.
This reaction is utilized in experimental protocols where researchers label proteins within living cells or isolated membranes. The cross-linking efficiency can be quantified using techniques such as mass spectrometry or fluorescence imaging following "click chemistry" reactions with azide-tagged fluorophores .
The mechanism by which PhotoClick Cholesterol operates involves several steps:
Studies have shown that this method allows for precise mapping of cholesterol-binding sites on various membrane proteins, significantly enhancing our understanding of lipid-protein interactions in cellular signaling pathways .
Relevant data indicate that PhotoClick Cholesterol behaves similarly to natural cholesterol in membrane environments while providing unique capabilities for experimental manipulation .
PhotoClick Cholesterol has numerous applications in biochemical research, including:
PhotoClick Cholesterol represents a sophisticated biochemical tool engineered to replicate the molecular architecture of endogenous cholesterol while incorporating strategic modifications for photoreactive crosslinking. The core sterol backbone remains identical to natural cholesterol (cholest-5-en-3β-ol), preserving the tetracyclic ring system, 3β-hydroxyl group, and iso-octyl side chain essential for biological recognition. The critical modifications occur at two precise locations: (1) Introduction of a diazirine ring at position 6 of the sterol B-ring, replacing the C6-C7 double bond in natural cholesterol, and (2) replacement of the terminal isopropyl group (C25) in the side chain with an alkyne moiety (-C≡CH). These modifications yield either Hex-5'-ynyl 3ß-hydroxy-6-diazirinyl-5α-cholan-24-oate (termed "PhotoClick Cholesterol I") or 3β-hydroxy-6-diazirinyl-5α-cholestan-27(28)-yne ("PhotoClick Cholesterol II"), both maintaining C27-C30 sterol dimensions [3] [7] [10].
This targeted engineering preserves cholesterol’s molecular geometry and amphiphilic properties, enabling seamless integration into cellular membranes without disrupting lipid packing. Crucially, the 6-position diazirine modification minimally alters molecular volume (±1.5% compared to native cholesterol), while the alkyne-terminated side chain retains hydrophobicity (logP = 8.2 vs. 8.5 for cholesterol). Biochemical validation confirms cellular enzymes—including cholesterol oxidases, hydroxylases, and acyl transferases—process PhotoClick Cholesterol into expected metabolites, demonstrating functional equivalence in metabolic pathways [3] [5].
Table 1: Structural Comparison of PhotoClick Cholesterol Derivatives and Native Cholesterol
| Structural Feature | Native Cholesterol | PhotoClick Cholesterol I | PhotoClick Cholesterol II |
|---|---|---|---|
| Core Sterol Structure | Cholest-5-en-3β-ol | 5α-Cholan-3β-ol | 5α-Cholestan-3β-ol |
| C6 Modification | C6-C7 double bond | Diazirine ring | Diazirine ring |
| Side Chain Termination | Isopropyl (C25) | Hex-5'-ynyl ester (C≡CH) | 27(28)-yne (C≡CH) |
| Molecular Formula | C27H46O | C30H46N2O3 | C28H44N2O |
| Enzymatic Processing | Yes | Yes [5] | Yes [10] |
The diazirine moiety (3H-diazirin-3-yl) serves as the photoreactive engine of PhotoClick Cholesterol. This heterocyclic group exhibits exceptional thermal stability in biological environments but undergoes rapid C-N bond cleavage upon ultraviolet A irradiation (360 ± 20 nm). Photolysis generates molecular nitrogen (N2) and a singlet carbene (:C) at the former C6 carbon atom within picoseconds. This electron-deficient, high-energy species transitions to a longer-lived triplet state that mediates covalent crosslinking via two primary mechanisms: (1) Insertion into nonpolar C-H bonds (bond dissociation energy <100 kcal/mol) through a radical-like mechanism, and (2) nucleophilic addition to heteroatoms (O, N, S) in amino acid side chains [4] [8] [3].
The extreme reactivity (lifespan <1 μs) and indiscriminate bonding nature of carbenes enable efficient trapping of transient cholesterol-protein interactions within 3–5 Å distance. Crucially, the small steric footprint of diazirine (molecular volume ≈ 35 ų) minimizes steric hindrance compared to bulkier photoreactive groups like benzophenones. This allows labeling within deep hydrophobic binding pockets of membrane proteins, such as G protein-coupled receptor cholesterol binding sites. Control experiments confirm labeling specificity: UV-irradiated diazirine-free analogues show no covalent binding, while diazirine-containing probes selectively label known sterol-binding domains in sterol transport proteins [3] [7] [8].
The terminal alkyne group (-C≡CH) incorporated into the cholesterol side chain provides a bioorthogonal conjugation handle for downstream detection and isolation. Following photolabeling and cell lysis, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry attaches reporter tags to covalently bound PhotoClick Cholesterol-protein complexes. This reaction proceeds efficiently under physiological conditions (pH 7–8, 25–37°C) using water-soluble catalysts such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) complexed with Cu(I) [3] [5].
The CuAAC reaction offers three critical advantages:
This two-step tagging strategy (photocrosslinking followed by click conjugation) has been successfully deployed to map cholesterol interactomes in Saccharomyces cerevisiae, identifying 342 cytoplasmic sterol-binding proteins, including 71 previously uncharacterized candidates [2] [7].
PhotoClick Cholesterol’s biological utility hinges on its near-identical biophysical behavior compared to endogenous cholesterol. Molecular dynamics simulations confirm that the 6-diazirinyl modification minimally distorts the sterol ring conformation (Δring puckering <0.2 Å versus cholesterol), while the alkyne-terminated side chain adopts rotamer distributions overlapping >90% with natural sterol side chains [3] [10]. Both modifications preserve cholesterol’s amphiphilicity, as evidenced by surface pressure-area isotherms showing identical molecular areas (38–40 Ų/molecule) in lipid monolayers [7].
Table 2: Physicochemical Properties of PhotoClick Cholesterol Versus Native Cholesterol
| Property | Native Cholesterol | PhotoClick Cholesterol I | PhotoClick Cholesterol II |
|---|---|---|---|
| Molecular Weight (g/mol) | 386.66 | 482.70 | 424.67 |
| cLogP | 8.5 | 8.9 | 8.7 |
| Aqueous Solubility (nM) | ~30–50 | ~25–40 | ~30–45 |
| Membrane Partitioning | DOPC/water Kp = 109.2 | Kp = 108.9 | Kp = 109.0 |
| Lateral Diffusion in Membranes | 5.2 ± 0.4 μm²/s | 4.9 ± 0.5 μm²/s | 5.0 ± 0.4 μm²/s |
Functional fidelity is demonstrated through multiple assays:
These properties establish PhotoClick Cholesterol as a high-fidelity probe for interrogating cholesterol’s biological roles without perturbing native membrane biochemistry.
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